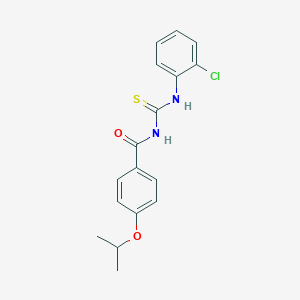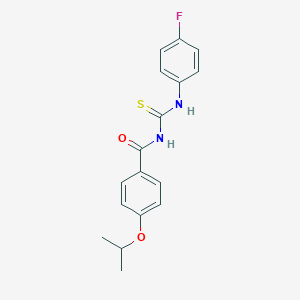![molecular formula C21H14IN3O2S B399527 N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-iodobenzamide](/img/structure/B399527.png)
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-iodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole moiety, a phenyl group, and an iodinated benzamide, making it a subject of study for its chemical reactivity and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-iodobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with 4-(1,3-benzoxazol-2-yl)aniline in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through palladium-catalyzed coupling reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products depend on the type of reaction. For instance, substitution reactions may yield derivatives with different functional groups replacing the iodide, while oxidation reactions could introduce hydroxyl or carbonyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-iodobenzamide has been investigated for its potential antimicrobial and antioxidant properties . Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
Industry
Industrially, it could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism by which N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-iodobenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole moiety can form hydrogen bonds and π-π interactions, while the iodinated benzamide can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
- N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-bromobenzamide
- N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbenzamide
Uniqueness
Compared to similar compounds, N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-iodobenzamide is unique due to the presence of the iodide group, which can significantly influence its reactivity and biological activity. The iodide group can enhance the compound’s ability to participate in halogen bonding, making it a more potent molecule in certain applications.
特性
分子式 |
C21H14IN3O2S |
|---|---|
分子量 |
499.3g/mol |
IUPAC名 |
N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-iodobenzamide |
InChI |
InChI=1S/C21H14IN3O2S/c22-16-6-2-1-5-15(16)19(26)25-21(28)23-14-11-9-13(10-12-14)20-24-17-7-3-4-8-18(17)27-20/h1-12H,(H2,23,25,26,28) |
InChIキー |
LAMMORDHQHOPFS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)I |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-acetylphenyl)carbamothioyl]-4-butoxybenzamide](/img/structure/B399445.png)
![4-butoxy-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B399449.png)
![N-[(4-methylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B399450.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B399451.png)
![Ethyl 4-[({[4-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoate](/img/structure/B399453.png)

![N-[(4-acetylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B399456.png)
![Methyl 4-[({[4-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoate](/img/structure/B399458.png)

![N-[(4-methylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B399460.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B399461.png)
![2-methyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B399464.png)
![N-[(3-acetylphenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B399466.png)
![3-iodo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide](/img/structure/B399467.png)
